molecular formula C18H17F3N4O B2863772 4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 902023-31-8

4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Katalognummer: B2863772
CAS-Nummer: 902023-31-8
Molekulargewicht: 362.356
InChI-Schlüssel: OPVMIAUAYJNOLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a versatile chemical with remarkable potential in scientific research. It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Molecular Structure Analysis

The molecular structure of this compound includes both pyrazole and pyrimidine rings . Its empirical formula is C20H11F6N3O, and it has a molecular weight of 423.31 .


Physical and Chemical Properties Analysis

This compound is a yellow to orange powder . It is soluble in DMSO at 5 mg/mL when warmed .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has identified pyrazolo[1,5-a]pyrimidine derivatives as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity, indicating potential for safer anti-inflammatory medications. For instance, certain pyrazolo[1,5-a]pyrimidine compounds were synthesized to explore their anti-inflammatory properties, with modifications in their structure to enhance therapeutic indices without inducing ulcerogenic effects, showing promise for the development of safer NSAIDs (Auzzi et al., 1983).

Antimicrobial Activity

Thiazolo[4,5-d]pyrimidine derivatives have been studied for their antimicrobial properties, indicating the utility of pyrazolo[1,5-a]pyrimidine scaffolds in developing new antimicrobial agents. Some synthesized compounds showed promising activity against various microbial strains, highlighting their potential in addressing antibiotic resistance (Habib et al., 2007).

Neurodegenerative Disease Research

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their potential in neurodegenerative disease research, particularly Parkinson's disease. Compounds related to this chemical class have been evaluated for their ability to bind to and modulate specific receptors implicated in neurodegenerative processes, offering insights into new therapeutic avenues (Sato et al., 2016).

Anticancer Activity

Studies on pyrazolopyrimidine derivatives have also indicated their potential in anticancer therapy. For example, novel series of pyrazolopyrimidines were synthesized and tested for their cytotoxicity against cancer cell lines, with some showing significant activity. These findings suggest the possibility of developing new anticancer drugs based on pyrazolo[1,5-a]pyrimidine scaffolds (Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is a type of estrogen receptor, a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen (estradiol). This compound is a highly selective antagonist of ERβ, meaning it binds to this receptor and blocks its action .

Mode of Action

As a selective antagonist of ERβ, this compound binds to the receptor and inhibits its action . It has a 36-fold selectivity for ERβ over another type of estrogen receptor, ERα . This means it is much more likely to bind to and inhibit ERβ than ERα.

Pharmacokinetics

It is soluble in dmso, which suggests it could be administered in a solution .

Result of Action

The result of this compound’s action is the inhibition of ERβ. This can have various effects depending on the context. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, this compound significantly enhanced cell growth .

Eigenschaften

IUPAC Name

4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-12-11-14(24-7-9-26-10-8-24)25-17(22-12)15(13-5-3-2-4-6-13)16(23-25)18(19,20)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVMIAUAYJNOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.